BenchChemオンラインストアへようこそ!

4E1RCat

Translation initiation eIF4E inhibitor PPI inhibitor

Select 4E1RCat for its unique dual inhibition of both eIF4E:eIF4G and eIF4E:4E-BP1 interactions—a mechanism not replicated by 4EGI-1 or other class members. Validated in vivo in Pten+/-Eμ-myc and Tsc2+/-Eμ-myc lymphoma models combined with doxorubicin. Also modulates ferroptosis via ALDH1B1. Procure for chemosensitization studies, mTOR-4E-BP1 feedback analysis, and dual-translation/ferroptosis research. High purity ≥98% ensures reproducibility.

Molecular Formula C28H18N2O6
Molecular Weight 478.5 g/mol
Cat. No. B604987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4E1RCat
Synonyms4E1RCat;  eIF4E/eIF4G Interaction Inhibitor II.
Molecular FormulaC28H18N2O6
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16-
InChIKeyBBQRBOIMSKMFFO-PGMHBOJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4E1RCat: A Dual eIF4E:eIF4G and eIF4E:4E-BP1 Interaction Inhibitor for Translation Control Research


4E1RCat (CAS 328998-25-0) is a cell-permeable small-molecule inhibitor that targets eukaryotic translation initiation by disrupting protein-protein interactions within the eIF4F complex. It functions as a dual inhibitor of both eIF4E:eIF4G and eIF4E:4E-BP1 interactions, preventing eIF4F assembly and inhibiting cap-dependent translation with an IC50 of approximately 3.2–4 μM [1]. Unlike its close analog 4EGI-1, which binds eIF4E with a Kd of ~25 μM and acts primarily as a competitive eIF4E:eIF4G inhibitor, 4E1RCat exhibits broader target engagement by also blocking the eIF4E:4E-BP1 interaction [2]. This expanded inhibition profile translates to distinct functional outcomes in both translation-dependent and translation-independent cellular pathways, positioning 4E1RCat as a uniquely versatile chemical probe for investigating eIF4E biology across multiple disease-relevant contexts .

Why 4E1RCat Cannot Be Substituted by 4EGI-1 or Other eIF4E Inhibitors Without Experimental Revalidation


Substituting 4E1RCat with 4EGI-1, Ribavirin, or other eIF4E-targeting agents is not scientifically valid due to fundamental differences in binding affinity, target engagement spectrum, and downstream functional consequences. 4EGI-1 binds eIF4E with a Kd of 25 μM and competitively inhibits only the eIF4E:eIF4G interaction, whereas 4E1RCat exhibits an IC50 of 3.2–4 μM and uniquely inhibits both eIF4E:eIF4G and eIF4E:4E-BP1 interactions [1]. This dual inhibition mechanism produces distinct polysome profile alterations and differential protein synthesis suppression patterns that are not recapitulated by 4EGI-1 . Furthermore, 4E1RCat demonstrates translation-independent activities—including ferroptosis modulation and ALDH1B1 regulation—that are not shared by 4EGI-1 despite both compounds being eIF4E binders [2]. The in vivo chemosensitization efficacy of 4E1RCat in combination with doxorubicin has been validated in genetically defined lymphoma models, whereas 4EGI-1 lacks comparable in vivo characterization in the same combinatorial contexts . These compound-specific pharmacological properties necessitate that procurement decisions be guided by the precise experimental endpoint rather than general target class assumptions.

Quantitative Differentiation Evidence for 4E1RCat Against eIF4E Inhibitor Comparators


Superior Binding Affinity and Broader Target Engagement Compared to 4EGI-1

4E1RCat inhibits eIF4E:eIF4G interaction with an IC50 of 3.2–4 μM, representing an approximately 6- to 8-fold higher potency than 4EGI-1, which binds eIF4E with a Kd of 25 μM [1][2]. Critically, 4E1RCat additionally blocks the eIF4E:4E-BP1 interaction, a target engagement profile that 4EGI-1 does not exhibit . This dual inhibition mechanism is supported by competitive binding assays showing that 4E1RCat displaces both eIF4G and 4E-BP1 from eIF4E, whereas 4EGI-1 selectively disrupts only the eIF4E:eIF4G complex [1].

Translation initiation eIF4E inhibitor PPI inhibitor

In Vivo Chemosensitization Efficacy in Genetically Defined Lymphoma Models

4E1RCat demonstrates in vivo efficacy as a chemosensitizer when combined with doxorubicin, despite lacking single-agent antitumor activity. In mice bearing Pten+/-Eμ-myc and Tsc2+/-Eμ-myc lymphomas, 4E1RCat (15 mg/kg, i.p. daily for 5 days) combined with doxorubicin (10 mg/kg, i.p. once on day 2) significantly prolonged tumor remission time compared to doxorubicin alone, whereas 4E1RCat monotherapy showed no effect [1]. Notably, this sensitization was genotype-dependent and did not occur in Eμ-myc tumors lacking Pten or Tsc2 alterations, confirming that the effect is specific to defined oncogenic contexts rather than nonspecific enhancement of doxorubicin efficacy .

Cancer therapeutics Chemosensitization In vivo pharmacology

Translation-Independent Ferroptosis Modulation Activity

In a drug screening campaign for ferroptosis modulators, both 4E1RCat and 4EGI-1 were identified as inhibitors of RSL3-induced ferroptosis in HT-1080 cells [1]. 4E1RCat protected against ferroptotic cell death at concentrations of 1.25–10 μM, with cell viability assays showing dose-dependent protection against 0.5 μM RSL3 treatment [1]. Genetic and functional studies revealed that this activity is mediated through EIF4E in a translation-independent manner and involves regulation of ALDH1B1 and lipid peroxidation pathways [2]. This noncanonical function distinguishes 4E1RCat from compounds that exclusively target translation initiation and expands its utility to ferroptosis-focused research programs.

Ferroptosis Lipid peroxidation Cell death

Selective Inhibition of Cap-Dependent Translation with Preserved Cap-Independent Translation

4E1RCat selectively inhibits cap-dependent translation while preserving cap-independent translation in cell-free systems and cellular assays [1]. In MDA-MB-231 and HeLa cells, 4E1RCat (50 μM) inhibits protein synthesis without significantly affecting RNA or DNA synthesis, demonstrating functional selectivity . Polysome profiling reveals that 4E1RCat treatment (25–50 μM) decreases polysome content and increases the 80S ribosomal subunit fraction, consistent with inhibition of translation initiation rather than elongation . Furthermore, 4E1RCat specifically reduces protein levels of eIF4E-dependent mRNAs including Mcl-1 and c-Myc in Jurkat cells, providing a quantifiable pharmacodynamic readout for target engagement [1].

Translation selectivity Polysome profiling Mechanism of action

Optimal Research Applications for 4E1RCat Based on Validated Differential Evidence


In Vivo Chemosensitization Studies in PTEN-Deficient or TSC2-Deficient Tumor Models

Based on the validated in vivo efficacy of 4E1RCat in combination with doxorubicin in Pten+/-Eμ-myc and Tsc2+/-Eμ-myc lymphoma models, 4E1RCat is the appropriate eIF4E inhibitor selection for preclinical chemosensitization studies in PTEN-null or TSC2-deficient tumor contexts [1]. The compound's lack of single-agent activity combined with genotype-specific combinatorial efficacy makes it particularly suitable for investigating synthetic lethal interactions and resistance mechanisms in genetically defined cancer models [2]. Researchers should note that 4EGI-1 has not demonstrated comparable in vivo combinatorial efficacy in these same model systems, making 4E1RCat the evidence-backed choice for such studies [1].

Dual-Pathway Investigation of eIF4E Biology in Ferroptosis and Translation

For research programs investigating both canonical translation-dependent and noncanonical translation-independent functions of eIF4E, 4E1RCat offers a uniquely validated tool compound [1]. Its demonstrated activity as a ferroptosis inhibitor—mediated through EIF4E-dependent ALDH1B1 regulation—combined with its established translation inhibition profile, enables researchers to probe eIF4E biology across multiple functional domains using a single chemical probe [2]. This dual utility reduces the need for multiple tool compounds and simplifies experimental interpretation when investigating eIF4E-dependent lipid peroxidation and cell death pathways [1].

Mechanistic Studies Requiring Complete eIF4F Complex Disruption

When experimental objectives require simultaneous blockade of both eIF4E:eIF4G and eIF4E:4E-BP1 interactions to achieve maximal eIF4F complex disruption, 4E1RCat is the only commercially available small-molecule inhibitor with this validated dual-target engagement profile [1]. 4EGI-1 and other class members lack the eIF4E:4E-BP1 inhibitory activity, making 4E1RCat uniquely suited for studies where complete eIF4F disassembly is mechanistically required [2]. This application scenario is particularly relevant for investigating feedback signaling through the mTOR-4E-BP1 axis and for experiments where 4E-BP1-mediated compensatory mechanisms may confound single-pathway inhibition [1].

Pharmacodynamic Studies of eIF4E-Dependent Oncoprotein Suppression

4E1RCat treatment reproducibly reduces protein levels of established eIF4E-dependent oncoproteins including Mcl-1 and c-Myc at concentrations of 25–50 μM in cellular models [1]. This pharmacodynamic response provides a quantifiable, literature-validated biomarker for target engagement and can serve as a positive control or reference standard when characterizing novel eIF4E pathway inhibitors or evaluating compound activity in new cellular contexts [2]. Researchers should procure 4E1RCat when establishing eIF4E pathway inhibition assays or when requiring a well-characterized reference inhibitor for comparative studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4E1RCat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.